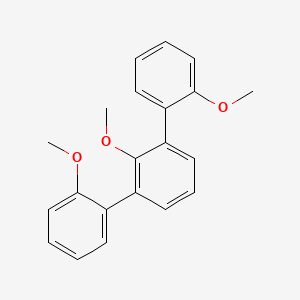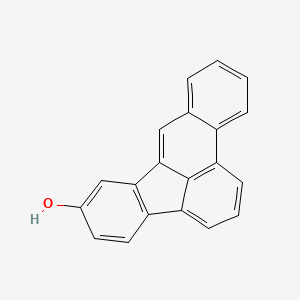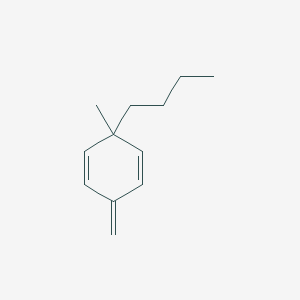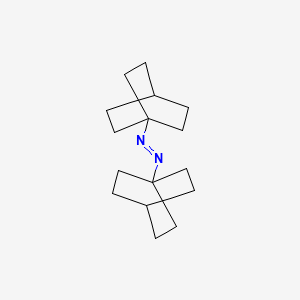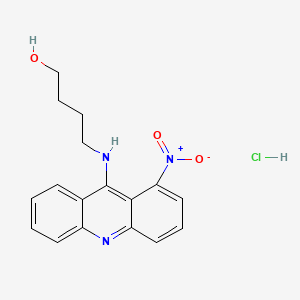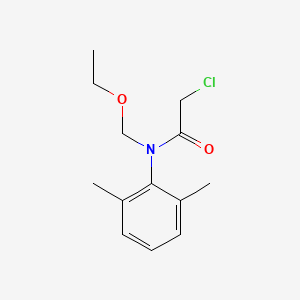![molecular formula C16H22O4S B14429531 (7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane CAS No. 81566-29-2](/img/structure/B14429531.png)
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane core with a 1,4-dioxane ring and a benzenesulfonyl group attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone.
Introduction of the 1,4-Dioxane Ring: The 1,4-dioxane ring is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the carbonyl carbon of the precursor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is attached through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane: Unique due to its spirocyclic structure and benzenesulfonyl group.
Benzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Spirocyclic compounds: Molecules with spirocyclic cores but lacking the benzenesulfonyl group.
Uniqueness
(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4
Propiedades
Número CAS |
81566-29-2 |
|---|---|
Fórmula molecular |
C16H22O4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(7R)-7-(benzenesulfonylmethyl)-7-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C16H22O4S/c1-15(8-5-9-16(12-15)19-10-11-20-16)13-21(17,18)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/t15-/m1/s1 |
Clave InChI |
YOJVYFBLBAWQSG-OAHLLOKOSA-N |
SMILES isomérico |
C[C@]1(CCCC2(C1)OCCO2)CS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1(CCCC2(C1)OCCO2)CS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
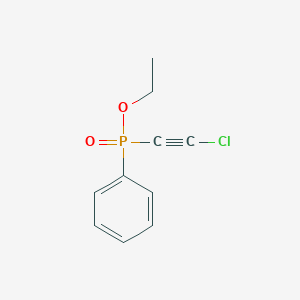
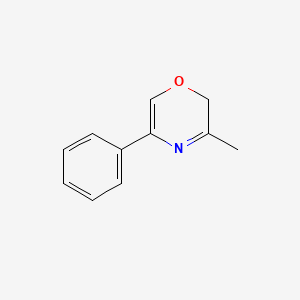
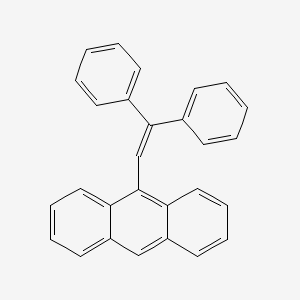
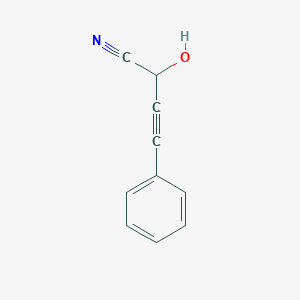
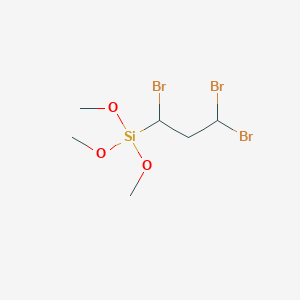
![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
